N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide: is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Acylation: The thiazole derivative is then acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-acetamide
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)propionamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of both a thiazole ring and a pyrrolidinone moiety, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-3-4-12(7-11(10)2)13-9-24-17(18-13)19-14(21)8-20-15(22)5-6-16(20)23/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYHQEJSEJCSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.